molecular formula C20H20N2O3S B13367925 N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide

N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide

Cat. No.: B13367925
M. Wt: 368.5 g/mol
InChI Key: NCWURZGZMRDSKD-UHFFFAOYSA-N
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Description

N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles in the presence of Lewis acids or bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfanyl derivatives.

    Substitution: Functionalized indole derivatives.

Mechanism of Action

The mechanism of action of N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide stands out due to its unique combination of an indole core with an acetylated sulfanyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[1-acetyl-2-(4-ethoxyphenyl)sulfanylindol-3-yl]acetamide

InChI

InChI=1S/C20H20N2O3S/c1-4-25-15-9-11-16(12-10-15)26-20-19(21-13(2)23)17-7-5-6-8-18(17)22(20)14(3)24/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

NCWURZGZMRDSKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N2C(=O)C)NC(=O)C

Origin of Product

United States

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